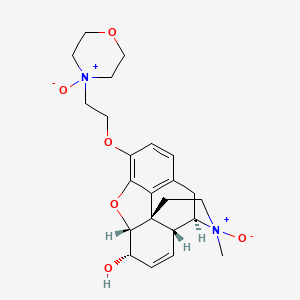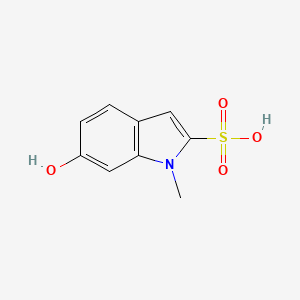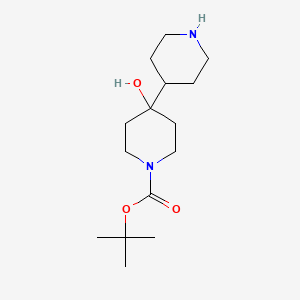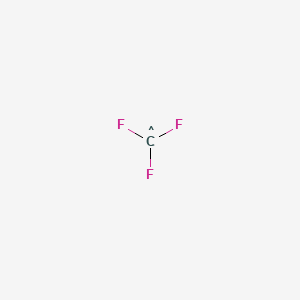
Trifluoromethyl radical
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The trifluoromethyl radical is a highly reactive chemical species characterized by the presence of a trifluoromethyl group (–CF₃). This radical plays a significant role in various chemical reactions and is of great interest in the fields of pharmaceuticals, agrochemicals, and materials science due to its unique properties and reactivity .
Preparation Methods
The preparation of the trifluoromethyl radical can be achieved through several synthetic routes. One common method involves the use of trifluoroiodomethane (CF₃I) in combination with triethylborane. Other reagents that generate the this compound include sodium trifluoromethanesulfinate and bis(trifluoroacetyl) peroxide . Industrial production methods often involve the use of these reagents under controlled conditions to ensure the efficient generation of the this compound.
Chemical Reactions Analysis
The trifluoromethyl radical undergoes a variety of chemical reactions, including:
Oxidation: The radical can participate in oxidation reactions, often leading to the formation of trifluoromethylated products.
Reduction: Reduction of trifluoromethyl reagents can produce the this compound.
Substitution: The radical can substitute hydrogen atoms in organic molecules, leading to the formation of trifluoromethylated compounds.
Common reagents used in these reactions include trifluoroiodomethane, sodium trifluoroacetate, and trifluoromethyltrimethylsilane. Major products formed from these reactions often include trifluoromethylated aromatics, alkenes, and other organic compounds .
Scientific Research Applications
The trifluoromethyl radical has numerous applications in scientific research:
Mechanism of Action
The trifluoromethyl radical exerts its effects through its high reactivity and ability to participate in single-electron transfer (SET) processes. The radical can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The fluorine atoms in the trifluoromethyl group act as electron-withdrawing groups, enhancing the electrophilicity of the radical and facilitating its participation in various chemical reactions .
Comparison with Similar Compounds
The trifluoromethyl radical is unique compared to other similar compounds due to its high reactivity and the presence of three fluorine atoms. Similar compounds include:
Trifluoromethyltrimethylsilane: Used as a nucleophilic trifluoromethylating agent.
Sodium trifluoroacetate: Employed in trifluoromethylation reactions.
Trifluoroiodomethane: A reagent in aromatic coupling reactions.
These compounds share some reactivity with the this compound but differ in their specific applications and the types of reactions they undergo.
Properties
CAS No. |
2264-21-3 |
|---|---|
Molecular Formula |
CF3 |
Molecular Weight |
69.006 g/mol |
InChI |
InChI=1S/CF3/c2-1(3)4 |
InChI Key |
WZKSXHQDXQKIQJ-UHFFFAOYSA-N |
Canonical SMILES |
[C](F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1R,2R)-1-hydroxy-2-methyl-3-piperidin-1-ylpropyl]benzoic acid](/img/structure/B13424299.png)
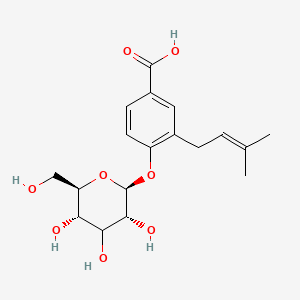
![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
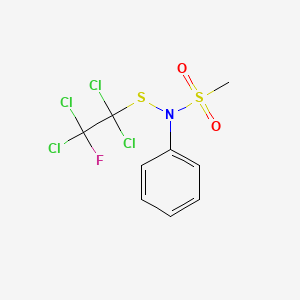
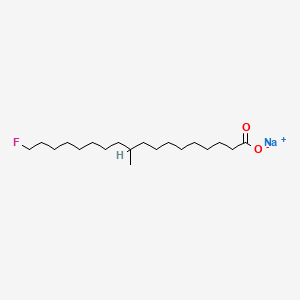
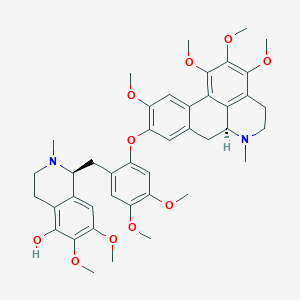
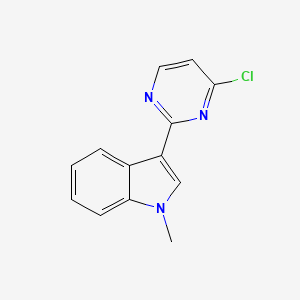
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
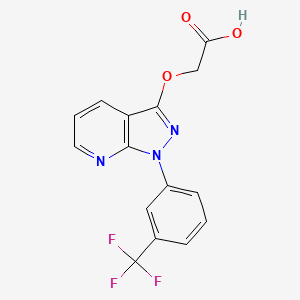
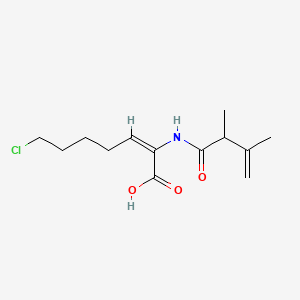
![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)
